Product packaging for Octadecylphosphonic acid(Cat. No.:CAS No. 4724-47-4)

Octadecylphosphonic acid

Cat. No.: B1293953
CAS No.: 4724-47-4
M. Wt: 334.5 g/mol
InChI Key: FTMKAMVLFVRZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Octadecylphosphonic acid (ODPA) is a long-chain alkylphosphonic acid that serves as a versatile building block in materials science and surface engineering. Its amphiphilic nature, featuring a hydrophilic phosphonic acid head group and a lipophilic C18 alkyl chain, enables it to form robust self-assembled monolayers (SAMs) on a wide variety of substrates, including metal oxides like copper, stainless steel, and aluminum oxide . The phosphonic acid group provides strong anchoring to surfaces through the formation of covalent P–O–metal bonds, which can be significantly strengthened by thermal treatment to create stable, ordered monolayers that resist desorption in aqueous environments . A primary research application of ODPA is in corrosion inhibition. Ultrathin ODPA layers, particularly on pre-oxidized copper, have demonstrated excellent protective behavior in simulated atmospheric environments, effectively shielding the metal from corrosion . Furthermore, ODPA is pivotal for engineering superhydrophobic and oleophilic surfaces. When applied to an oxidized copper mesh, it facilitates the rapid (within one second) creation of a coating with a water contact angle of approximately 159°, enabling highly efficient oil/water separation and self-cleaning properties . This combination of superhydrophobicity and superoleophilicity makes it valuable for developing advanced filtration materials. Beyond these areas, ODPA acts as a key surface modifier for nanoparticles, such as in the preparation of modified mesoporous magnetic nanoparticles through Lewis acid/base interactions . It also finds use as a functional component in thermal paper, where it acts as a matrix that reacts with a dye upon the application of heat to produce a color change . With its roles as a surfactant, emulsifier, dispersant, and chelating agent, this compound is a fundamental tool for proteomics research and the development of novel functional materials . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H39O3P B1293953 Octadecylphosphonic acid CAS No. 4724-47-4

Properties

IUPAC Name

octadecylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2-18H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMKAMVLFVRZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063574
Record name Octadecylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4724-47-4
Record name Octadecylphosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4724-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecylphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004724474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P-octadecyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octadecylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecylphosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Octadecylphosphonic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDX6MSF5PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Precursor Chemistry of Octadecylphosphonic Acid

Established Synthetic Routes for Octadecylphosphonic Acid

The traditional synthesis of this compound and other long-chain alkylphosphonic acids relies on well-established organophosphorus reactions, which typically involve the creation of a phosphonate (B1237965) ester intermediate followed by hydrolysis to the final acid.

The final step in many synthetic routes to this compound is the hydrolysis of a dialkyl octadecylphosphonate ester. This dealkylation process is critical for unmasking the phosphonic acid group. Several methods are commonly employed.

Acidic Hydrolysis : The most general method for converting phosphonate esters to phosphonic acids involves refluxing with a concentrated strong acid, typically hydrochloric acid (HCl). nih.govbeilstein-journals.orgnih.gov This process cleaves the ester linkages, releasing the corresponding alcohols and the desired phosphonic acid. The reaction is robust but requires harsh conditions and extended reaction times. nih.govbeilstein-journals.org

McKenna Reaction (Silyl-Assisted Hydrolysis) : A milder and highly effective alternative to strong acid hydrolysis is the McKenna reaction, which uses bromotrimethylsilane (B50905) (TMSBr) followed by alcoholysis (e.g., with methanol) or hydrolysis. nih.govchemicalbook.com The TMSBr reacts with the phosphonate ester to form a silylated intermediate, which is then readily cleaved by methanol (B129727) or water to yield the phosphonic acid. nih.govchemicalbook.com This two-step sequence is particularly useful for substrates that are sensitive to harsh acidic conditions. nih.gov One documented synthesis of ODPA involves reacting diethyl-n-octadecylphosphonate with TMSBr in dichloromethane, followed by removal of volatiles and treatment with methanol to produce the final product as an off-white crystalline solid. chemicalbook.com

Hydrogenolysis : For phosphonate esters with specific protecting groups, such as benzyl (B1604629) groups, catalytic hydrogenolysis offers a gentle deprotection method. beilstein-journals.orgnih.gov Dibenzyl phosphonates can be cleaved using a catalyst like palladium on charcoal (Pd/C) under a hydrogen atmosphere to yield the phosphonic acid. beilstein-journals.orgnih.gov Similarly, diphenyl phosphonates can be cleaved using Adam's catalyst (PtO₂). beilstein-journals.orgnih.gov This approach avoids the use of strong acids.

The key step in synthesizing the ODPA backbone is the formation of the C-P bond, which attaches the 18-carbon alkyl chain to the phosphorus atom. The Michaelis-Arbuzov and Michaelis-Becker reactions are the most prominent methods for this transformation. researchgate.net

Michaelis-Arbuzov Reaction : This is one of the most widely used methods for preparing phosphonate esters. organic-chemistry.orgwikipedia.org The reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl halide, in this case, 1-octadecyl bromide or iodide. georganics.skwikipedia.orggoogle.com The reaction proceeds via an Sɴ2 mechanism, forming a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate then undergoes dealkylation by the displaced halide ion to yield the final dialkyl octadecylphosphonate. wikipedia.org The reaction often requires elevated temperatures to proceed efficiently. wikipedia.org The reactivity of the alkyl halide is typically in the order of R-I > R-Br > R-Cl. jk-sci.com

Michaelis-Becker Reaction : An alternative route is the Michaelis-Becker reaction. wikipedia.org This method involves the deprotonation of a dialkyl phosphite (also known as a dialkyl hydrogen phosphonate) with a base to form a phosphite anion. wikipedia.org This anion then acts as a nucleophile, attacking an alkyl halide like octadecyl bromide to form the dialkyl octadecylphosphonate. wikipedia.orgwikipedia.org While effective, the yields from the Michaelis-Becker reaction can sometimes be lower than those from the corresponding Michaelis-Arbuzov reaction. wikipedia.org

Table 1: Comparison of Established Phosphonation Reactions for Octadecylphosphonate Synthesis
ReactionPhosphorus PrecursorAlkyl Chain PrecursorKey Reaction StepTypical Conditions
Michaelis-ArbuzovTrialkyl phosphite (e.g., P(OEt)₃)1-Octadecyl halide (e.g., C₁₈H₃₇Br)Nucleophilic attack of phosphite on alkyl halide. wikipedia.orgTypically heated (120-160 °C). wikipedia.org
Michaelis-BeckerDialkyl phosphite (e.g., HP(O)(OR)₂)1-Octadecyl halide (e.g., C₁₈H₃₇Br)Nucleophilic attack of phosphite anion (formed with base) on alkyl halide. wikipedia.orgRequires a base (e.g., NaH, NaOR).

Novel and Green Synthesis Strategies for this compound

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing phosphonic acids, moving away from harsh reagents and high temperatures.

Catalysis offers a powerful tool to improve the efficiency and conditions of phosphonate synthesis.

Brønsted and Lewis Acid Catalysis : Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), have been shown to effectively catalyze the hydrolysis of phosphonate esters to phosphonic acids under "wet" (with water) or "dry" (for specific esters like dibenzyl phosphonates) conditions. acs.org This can offer an alternative to using stoichiometric amounts of strong acids like HCl. acs.org Lewis acids have also been employed to mediate the Michaelis-Arbuzov reaction, allowing it to proceed at room temperature in some cases. organic-chemistry.org

Transition Metal Catalysis : Transition metals, particularly palladium and copper, are used in cross-coupling reactions to form C-P bonds. The Hirao coupling, for instance, uses a palladium catalyst to couple dialkyl phosphites with aryl or vinyl halides. wikipedia.org While less common for simple alkylphosphonates, copper-catalyzed radical Michaelis-Becker-type cross-coupling reactions have been developed, offering novel pathways for C(sp³)–P bond formation. sustech.edu.cn These methods can provide higher selectivity and milder reaction conditions compared to traditional approaches.

Phase-Transfer Catalysis (PTC) : The Michaelis-Becker reaction can be improved by using a phase-transfer catalyst, such as benzyl triethyl ammonium (B1175870) chloride. researchgate.net This is particularly useful in liquid-liquid or solid-liquid systems, facilitating the reaction between the base, the phosphite, and the alkyl halide, which may exist in different phases. researchgate.net

Table 2: Overview of Catalyst-Mediated Innovations in Phosphonic Acid Synthesis
Catalyst TypeExample CatalystReaction FacilitatedPotential Advantage
Brønsted AcidTrifluoromethanesulfonic acid (TfOH)Phosphonate ester hydrolysis. acs.orgCatalytic amounts, potentially milder conditions. acs.org
Transition MetalPalladium (Pd) complexesHirao cross-coupling (C-P bond formation). wikipedia.orgHigh selectivity for specific C-P bonds.
Transition MetalCopper (Cu) complexesRadical Michaelis-Becker type coupling. sustech.edu.cnEnables novel reaction pathways. sustech.edu.cn
Phase-Transfer Catalyst (PTC)Benzyl triethyl ammonium chlorideMichaelis-Becker reaction. researchgate.netImproves reaction efficiency in multiphase systems. researchgate.net

The principles of green chemistry aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Solvent-Free and Microwave-Assisted Reactions : For certain organophosphorus reactions, performing the synthesis under solvent-free conditions can significantly reduce chemical waste. Microwave (MW) irradiation has emerged as a beneficial technique, often accelerating reaction rates and allowing for the use of less harsh conditions. tandfonline.com For example, MW-assisted additions of dialkyl phosphites to carbonyl groups have been achieved efficiently, avoiding side reactions. tandfonline.com

Use of Reusable Catalysts : The development of solid, heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry. For the synthesis of related α-aminophosphonates, catalysts like EPZG (a type of treated montmorillonite (B579905) clay) have been used effectively under solvent-free conditions and are reusable.

Direct Phosphonylation : A process for preparing alkylphosphonic acids by directly reacting phosphorous acid (H₃PO₃) with olefins using a free-radical initiator has been patented. google.com This method avoids the multi-step process of forming and hydrolyzing an ester intermediate, potentially reducing waste and improving atom economy. google.com

Purification Techniques and Purity Assessment Methodologies for Research-Grade this compound

The purity of this compound is paramount for its use in creating well-ordered and defect-free self-assembled monolayers. Therefore, rigorous purification and characterization are essential.

Purification Techniques : A common and effective method for purifying crude ODPA is recrystallization. One detailed procedure involves dissolving the crude product in a boiling nonpolar solvent like hexane, allowing it to partition, and then cooling to induce crystallization of the pure ODPA, leaving oily impurities in the solution. chemicalbook.comchemicalbook.com Repeating this process multiple times yields a high-purity white solid product. chemicalbook.comchemicalbook.com Filtration is used to collect the purified crystals at each step.

Purity Assessment Methodologies : A combination of spectroscopic and analytical techniques is used to confirm the identity, structure, and purity of the synthesized ODPA.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the structure by identifying the protons on the alkyl chain and near the phosphorus atom. Key signals include a multiplet for the P-CH₂ protons around 1.90 ppm and a triplet for the terminal methyl group around 0.88 ppm. chemicalbook.comchemicalbook.com ³¹P NMR is also highly valuable for characterizing organophosphorus compounds.

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound. For ODPA (C₁₈H₃₉O₃P), the expected molecular weight is 334.47 g/mol , and mass spectra should show a corresponding molecular ion peak [M+]. chemicalbook.comchemicalbook.comsigmaaldrich.com

Elemental Analysis : This technique determines the elemental composition (C, H) of the sample, which is compared against the calculated theoretical values for the C₁₈H₃₉O₃P formula. Close agreement between measured and calculated values is a strong indicator of purity. chemicalbook.comchemicalbook.com

Melting Point Determination : A sharp and consistent melting point is a classic indicator of a pure crystalline solid. The reported melting point for ODPA is in the range of 95-100 °C. sigmaaldrich.com

Table 3: Purity Assessment Methods for this compound
TechniqueInformation ProvidedTypical Reported Values/Results for ODPA
¹H NMR SpectroscopyStructural confirmation and proton environment.P-CH₂ (~1.90 ppm), Alkyl chain CH₂ (~1.19-1.62 ppm), Terminal CH₃ (~0.88 ppm). chemicalbook.comchemicalbook.com
Mass SpectrometryMolecular weight confirmation.[M+] peak corresponding to 334.26 g/mol. chemicalbook.comchemicalbook.com
Elemental AnalysisElemental composition and purity.Calculated (C₁₈H₃₉O₃P): C, 64.64%; H, 11.75%. Measured values should be in close agreement. chemicalbook.comchemicalbook.com
Melting PointPurity and physical state confirmation.95-100 °C. sigmaaldrich.com

Self Assembled Monolayers Sams of Octadecylphosphonic Acid: Formation and Structural Elucidation

Fundamental Principles of Octadecylphosphonic Acid SAM Formation

The spontaneous organization of this compound molecules from a solution or vapor phase onto a solid surface results in the formation of a self-assembled monolayer. This process is driven by the strong affinity of the phosphonic acid headgroup for various substrates and the van der Waals interactions between the long octadecyl chains, which promote a high degree of order.

The interaction between the phosphonic acid headgroup and the substrate is the primary determinant of the SAM's stability and structure. This adsorption is highly dependent on the nature of the substrate surface.

On Metal Oxides: ODPA forms dense, highly ordered monolayers on a variety of metal oxides, including titanium dioxide (TiO2), zirconium dioxide (ZrO2), and the native oxide of silicon (SiO2). psu.edunih.govcolorado.edu The primary bonding mechanism involves the formation of covalent or strong ionic bonds between the phosphonic acid headgroup and the metal atoms on the hydroxylated oxide surface. colorado.edu The phosphonate (B1237965) headgroup can adopt several binding configurations, including monodentate, bidentate, and tridentate linkages, which involve one, two, or all three of the phosphonate oxygen atoms binding to the surface, respectively. researchgate.net For instance, on aluminum oxide, evidence suggests the formation of tridentate species. utwente.nl The stability and adhesion of these SAMs can be significantly enhanced by thermal annealing, which promotes the covalent attachment of the phosphonates to the substrate. nih.gov On copper, the formation process can be more complex, sometimes leading to the formation of multilayer films of copper-ODPA complexes due to the release of copper ions. diva-portal.org

On Mica: Muscovite mica is an ideal substrate for studying ODPA SAMs due to its atomically flat surface. acs.org The attachment chemistry is considered general, involving strong interactions between the OPA headgroup and the substrate atoms, as confirmed by Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS). acs.orgnih.gov This strong bonding results in mechanically robust monolayers. nih.gov

The table below summarizes the adsorption characteristics of ODPA on various substrates.

SubstratePredominant InteractionNotes
Titanium Dioxide (TiO2) Covalent/Ionic P-O-Ti bondsForms dense, organized, and robust SAMs stable at reaction temperatures. colorado.educardiff.ac.uk
Zirconium Dioxide (ZrO2) Covalent/Ionic P-O-Zr bondsForms highly ordered monolayers with strong surface interaction. psu.eduacs.org
Aluminum Oxide (Al2O3) Covalent/Ionic P-O-Al bondsStrong reaction, potentially forming tridentate species. psu.eduutwente.nl
Silicon Dioxide (SiO2) P-O-Si bondsA heating step is often used to form dense, covalently bonded monolayers. princeton.edu
Mica (Muscovite) Strong ionic/covalent interactionForms mechanically robust and well-ordered SAMs on an atomically flat surface. acs.orguwo.ca
Copper (Cu) Complexation, potential multilayer formationThe release of Cu ions can lead to the formation of Cu-ODPA complexes. diva-portal.org

The quality of the resulting ODPA SAM is critically dependent on the conditions of its formation, including the choice of solvent, the concentration of the ODPA solution, deposition time, and temperature.

Solvent Effects: The choice of solvent is a paramount factor. researchgate.net High-quality, dense, and well-ordered SAMs are typically formed from non-polar solvents with low dielectric constants. acs.org In contrast, polar solvents can disrupt SAM formation, leading to monolayers with a higher density of defects and lower stability. acs.org The overarching observation is that the higher the dielectric constant of the solvent, the lower the surface density of molecules and the less robust the SAM. acs.org

Deposition Parameters: The concentration of the ODPA solution and the immersion time of the substrate are crucial parameters. Studies have shown that relatively good quality ODPA SAMs can be formed on copper with a short deposition time of just 2 minutes using low concentrations (e.g., 0.05% to 0.2%). uwo.ca Temperature also plays a significant role; for instance, on titanium dioxide, high temperatures can lead to the formation of multilayers rather than a uniform monolayer. cardiff.ac.uk The "Tethering by Aggregation and Growth" (T-BAG) method, which involves the slow evaporation of the solvent, has been shown to be a simple and reliable technique for growing dense alkylphosphonic acid SAMs on oxide surfaces. nih.govprinceton.edu

The following table details the impact of different solvents on the quality of organophosphonic acid SAMs on Indium Tin Oxide (ITO), which provides insights applicable to ODPA.

SolventDielectric ConstantResulting SAM Quality
Ethyl Ether 4.3Low level of defects
Tetrahydrofuran (THF) 7.6Moderate quality
Pyridine (B92270) 12.4Considerably more defects
Methanol (B129727) 32.7Lower density, less robust
Water 80.1High number of defects

Structural Characterization Methodologies for this compound SAMs

A suite of surface-sensitive analytical techniques is employed to thoroughly characterize the structure, conformation, topography, and chemical composition of ODPA SAMs.

Grazing Incidence FTIR (GI-FTIR): Also known as Infrared Reflection-Absorption Spectroscopy (IRRAS), this technique is highly sensitive to the vibrational modes of molecules on reflective surfaces. diva-portal.orgpiketech.com For ODPA SAMs, GI-FTIR is used to probe the conformational order of the octadecyl chains. The positions of the symmetric (νs(CH2)) and asymmetric (νa(CH2)) methylene (B1212753) stretching vibrations are indicative of the packing density and the presence of gauche defects. In well-ordered, all-trans alkyl chains, these peaks are found at lower wavenumbers (approx. 2850 and 2920 cm⁻¹, respectively). wikipedia.org The technique can also provide information on the bonding of the phosphonate headgroup to the surface by analyzing the P=O and P-O(H) vibrational bands. researchgate.netutwente.nl

Sum Frequency Generation (SFG) Spectroscopy: SFG is a surface-specific nonlinear optical spectroscopy that provides detailed information about the molecular structure and orientation at interfaces. uwo.ca It is particularly powerful for studying the terminal methyl group of the ODPA molecule. The intensity of the methyl symmetric stretch (r+) is a direct indicator of the conformational order of the alkyl chains. A strong r+ signal signifies a low number of gauche defects and a well-ordered monolayer. uwo.ca SFG studies have been used to characterize ODPA SAMs on copper, demonstrating that high-quality films with few gauche defects and high methyl surface coverages can be achieved even with very short deposition times. uwo.ca Analysis of SFG spectra also allows for the determination of the orientation of the terminal methyl groups. uwo.ca

Atomic Force Microscopy (AFM): AFM is a primary tool for visualizing the surface topography of ODPA SAMs at the nanoscale. acs.org It is used to confirm the formation of a complete or partial monolayer and to measure its thickness. surfacesciencewestern.com AFM studies on mica have shown that prior to forming a complete monolayer, ODPA molecules aggregate into dense, rounded islands. acs.org The height of these islands corresponds to the thickness of the monolayer. AFM can also be used in scratch tests to probe the mechanical robustness of the SAMs, which has demonstrated the strong adhesion of ODPA to substrates like mica. nih.gov

The table below presents AFM thickness measurements for ODPA SAMs on different substrates. The theoretical length of a fully extended ODPA molecule is approximately 2.5 nm, so measured thicknesses indicate a tilt of the alkyl chains relative to the surface normal. surfacesciencewestern.com

SubstrateMeasured Thickness (nm)Reference
Mica ~1.8 acs.org
Mica 1.8 ± 0.2 acs.org
SiO2/c-Si 1.9 ± 0.1 surfacesciencewestern.com
Metals (Cu, Ag, Au, Fe, Al) ~1.6 acs.org

Scanning Tunneling Microscopy (STM): STM is another powerful technique for imaging surfaces with atomic resolution. It relies on the quantum tunneling current between a sharp metallic tip and a conductive or semiconducting surface. While STM has been extensively used to study the molecular-scale structure of alkanethiol SAMs on gold, revealing packing arrangements, domain boundaries, and defects, its application specifically to ODPA SAMs is less commonly reported. diva-portal.orgresearchgate.netdtic.mil The insulating nature of the long alkyl chain and the frequent use of insulating or semiconducting oxide substrates for ODPA deposition present challenges for traditional STM imaging. However, for ODPA SAMs on conductive substrates, STM could, in principle, provide detailed insights into the molecular packing and defect structures.

X-ray Photoelectron Spectroscopy (XPS): XPS is an indispensable technique for determining the elemental composition and chemical state of the surface. For ODPA SAMs, XPS confirms the presence of the monolayer by detecting signals from Carbon (C 1s), Oxygen (O 1s), and Phosphorus (P 2p). acs.org High-resolution scans of the P 2p region provide information on the chemical bonding of the phosphonate headgroup to the substrate. nih.gov The attenuation of substrate signals (e.g., Si 2p from a silicon wafer) after SAM deposition can be used to estimate the monolayer's thickness. piketech.com XPS analysis has been performed on ODPA SAMs on a wide range of substrates, including metals like iron, copper, silver, aluminum, and silicon, confirming monolayer coverage and bonding. acs.org

Auger Electron Spectroscopy (AES): AES is another surface-sensitive technique used for elemental analysis. wikipedia.org It uses a focused electron beam to excite atoms, which then relax by emitting characteristic Auger electrons. AES is noted for its high spatial resolution, making it suitable for analyzing small features or mapping the elemental distribution across a surface. eag.comwellesley.edu It has been used to probe the functionalization of surfaces with ODPA, where the phosphorus concentration is an indicator of the molecular coverage. nih.gov AES can confirm that no growth of other materials occurs on ODPA-protected surfaces, demonstrating the blocking capability of the monolayer. acs.org When combined with ion sputtering, AES can perform depth profiling to analyze the composition as a function of depth. wikipedia.org

Optical and Electrical Techniques for Thickness and Dielectric Properties (e.g., Ellipsometry, Kelvin Probe Force Microscopy)

The precise characterization of this compound (ODPA) self-assembled monolayers (SAMs) is critical for understanding their structure and function. Non-destructive optical and electrical techniques are invaluable for determining key physical parameters such as film thickness and dielectric properties.

Spectroscopic ellipsometry (SE) is a widely used optical technique to measure the thickness of thin films like ODPA SAMs. surfacesciencewestern.comresearchgate.net This method analyzes the change in polarization of light upon reflection from a surface, which is then fitted to an optical model to determine film properties. For ODPA SAMs on the native oxide layer (SiO₂) of a silicon wafer, SE analysis, often combined with spectroscopic reflectometry (SR), has been used to determine the monolayer thickness. surfacesciencewestern.com By applying an optical stack model (e.g., OPA/SiO₂/c-Si) and a Tauc–Lorentz dispersion model, researchers have obtained excellent fits to experimental data. surfacesciencewestern.com These analyses reveal that the ODPA monolayer behaves as a dielectric film, being transparent in the visible range with a refractive index of approximately 1.61-1.62 and becoming absorbent in the deep-UV range with an optical band gap of around 6.11 eV. surfacesciencewestern.com

The thickness values obtained via ellipsometry are generally in good agreement with those from other techniques like Atomic Force Microscopy (AFM). surfacesciencewestern.comresearchgate.net The measured thickness is typically less than the theoretical length of a fully extended ODPA molecule (approximately 2.5 nm), which indicates that the alkyl chains in the SAM are tilted with respect to the surface normal. surfacesciencewestern.com

TechniqueSubstrateMeasured Thickness (nm)Reference
Spectroscopic Ellipsometry (SE)SiO₂/c-Si2.06 ± 0.14 surfacesciencewestern.com
Spectroscopic Ellipsometry (SE)Silicon2.4 ± 0.2 to 2.6 ± 0.2 researchgate.net
Atomic Force Microscopy (AFM)SiO₂/c-Si1.9 ± 0.1 surfacesciencewestern.com
Atomic Force Microscopy (AFM)Mica~1.8 acs.org

Electrical techniques, such as Kelvin Probe Force Microscopy (KPFM), provide insight into the electronic properties of the SAMs. KPFM measures the contact potential difference between a conductive AFM tip and the sample surface, which can be used to map the surface potential and work function. ntmdt-si.com While specific KPFM studies on ODPA are not extensively detailed in the provided context, the dielectric nature of these monolayers is fundamental to their application in electronics. researchgate.net For instance, in electrowetting-on-dielectric (EWOD) systems, the ODPA SAM serves as a thin hydrophobic dielectric layer. researchgate.net The capacitance of the SAM, in series with the underlying oxide, is a critical parameter. The use of a thin (~2 nm) SAM can greatly enhance the performance of such devices at low voltages. researchgate.net Related studies on other phosphonic acid SAMs for organic thin-film transistors have demonstrated their utility as gate dielectrics, with the SAM's molecular dipole and dielectric properties influencing device characteristics like threshold voltage. mpg.de

Wettability Studies and Surface Energy Determination Methodologies

Wettability studies are essential for confirming the formation and quality of ODPA SAMs, as the ordering of the terminal methyl groups of the alkyl chains creates a low-energy, hydrophobic surface. The primary methodology for this is contact angle goniometry, which measures the angle a liquid droplet makes with the solid surface.

The formation of a dense, well-ordered ODPA monolayer results in a significant increase in the water contact angle, indicating a transition to a hydrophobic surface. Advancing water contact angles for ODPA SAMs on various oxide substrates are consistently high, typically exceeding 100°. On titania surfaces, the advancing water contact angle can reach 110 ± 2° after several hours of immersion in an ODPA solution. researchgate.net Similarly, on indium tin oxide (ITO), contact angles are typically in the range of 114–117°. acs.org These high contact angles confirm the formation of a well-defined monolayer with a low-energy surface. researchgate.net The choice of solvent during SAM formation can impact the final quality of the monolayer; for instance, using pyridine as a solvent for ODPA on ITO resulted in a lower contact angle of 99°, suggesting a more defective film. acs.org

SubstrateMeasurementContact Angle (°)Reference
Titania (amorphous)Advancing Water Contact Angle110 ± 2 researchgate.net
Indium Tin Oxide (ITO)Static Water Contact Angle114 - 117 acs.org
Cobalt-Chromium AlloyWater Contact Angle≥110 researchgate.net

The data from contact angle measurements can be used to determine the surface energy of the SAM-modified solid. Methodologies such as the Owens-Wendt-Rabel-Kaelble (OWRK) method utilize contact angle measurements with at least two different liquids (one polar, like water, and one dispersive, like diiodomethane) to calculate the total surface energy of the solid, along with its polar and dispersive components. dataphysics-instruments.com The low surface energy of ODPA SAMs is a direct consequence of the dense packing of the terminal methyl (-CH₃) groups of the octadecyl chains at the surface.

Factors Influencing SAM Stability and Durability in Varied Environments

The long-term performance and reliability of devices incorporating ODPA SAMs depend on their stability under various environmental stresses, including thermal, chemical, and prolonged ambient exposure.

Thermal Stability and Degradation Pathways

ODPA SAMs exhibit notable thermal stability, which is a key advantage for many applications. The degradation process is typically characterized by two distinct temperature regimes corresponding to the breakdown of different parts of the molecule.

The primary degradation pathway involves the thermal decomposition of the long alkyl chains. researchgate.netnih.gov This process has been reported to occur at temperatures between 200°C and 350°C. nih.govresearchgate.net For ODPA on titania, the decomposition of the hydrocarbon chains begins around 350°C, with a maximum decomposition rate observed at approximately 450°C. researchgate.net

In contrast, the phosphonate headgroup exhibits much higher thermal stability due to the strong covalent or coordination bonds it forms with the metal oxide surface. nih.gov The P-O-metal linkage at the substrate interface is remarkably robust and can remain stable up to 800°C. nih.govresearchgate.net This means that even after the alkyl chains have desorbed or decomposed, the phosphorus-containing headgroup can remain attached to the surface. researchgate.net Studies on alumina (B75360) substrates have shown that the bond between the alkyl backbone and the phosphonic acid anchoring group is cleaved at temperatures above 400-500°C (673–773 K). acs.org

ComponentTemperature ThresholdDegradation EventReference
Alkyl Chains200 - 350 °COnset of oxidation/breakage nih.govresearchgate.net
Alkyl Chains on Titania350 - 450 °CDecomposition researchgate.net
Alkyl Backbone - PO₃ Anchor> 400 - 500 °CBond cleavage acs.org
P-O-Metal BondUp to 800 °CStable nih.gov

Chemical Stability and Resistance to Oxidative/Reductive Environments

The chemical stability of ODPA SAMs is crucial for their function, particularly their resistance to oxidation and hydrolysis. Studies have shown that ODPA monolayers are generally robust and can withstand ambient oxidative environments for extended periods. For example, ODPA SAMs on a Cobalt-Chromium alloy were found to be stable after exposure to ambient laboratory conditions for 14 days. researchgate.net

Hydrolytic stability is another critical factor, as moisture can be a significant cause of degradation. The P-O bonds linking the phosphonate headgroup to the oxide surface are susceptible to hydrolysis, which can lead to the desorption of the molecules. rochester.edu The stability in aqueous environments is highly dependent on the nature of the substrate. ODPA SAMs have shown high stability in water when formed on amorphous aluminum oxide surfaces. researchgate.netnih.gov However, on certain single-crystalline aluminum oxide surfaces, the monolayer can be displaced by water molecules over time. researchgate.netnih.gov This highlights that the specific binding state between the phosphonate headgroup and the oxide surface plays a key role in determining the SAM's resistance to hydrolysis.

Long-Term Environmental Exposure Effects

For practical applications, ODPA SAMs must maintain their integrity and properties over long periods of environmental exposure. Well-formed, densely packed ODPA monolayers generally exhibit good stability in ambient air. researchgate.netresearchgate.net Some reports indicate that on certain substrates like zinc oxide, phosphonic acid-based films remain strongly bonded even after two years. csem.ch

However, long-term stability can be compromised by specific environmental factors. Prolonged exposure to a combination of UV light and moisture can diminish the stability of the monolayer. researchgate.netrochester.edu In the context of organic photovoltaic devices, degradation upon air exposure has been attributed to moisture diffusion, which leads to the hydrolysis of the SAM buffer layer. rochester.edu Therefore, while ODPA SAMs are robust under benign ambient conditions, their long-term durability in more demanding environments is contingent on protection from factors like humidity and UV radiation.

Interfacial Engineering and Surface Functionalization Using Octadecylphosphonic Acid

Modification of Metal and Metal Oxide Surfaces for Enhanced Performance

The formation of ODPA SAMs on metal and metal oxide surfaces is a cornerstone of its application. The phosphonic acid headgroup readily chemisorbs onto the hydroxylated surfaces of these materials, forming strong P-O-metal (P-O-M) bonds. A single ODPA molecule can form up to three of these bonds, firmly anchoring the molecule to the surface. This creates a dense, quasi-crystalline layer of outwardly oriented octadecyl chains, transforming the surface into a low-energy, hydrophobic interface.

Aluminum and Titanium Oxide Surface Functionalization

Octadecylphosphonic acid has been extensively studied for the surface modification of aluminum and titanium and their respective oxides. On aluminum oxide (Al₂O₃), ODPA reacts strongly, forming a dense and well-ordered monolayer. acs.orgacs.org This functionalization is achieved through the condensation reaction between the phosphonic acid headgroup and the hydroxyl groups present on the aluminum oxide surface. sfu.ca The resulting SAMs impart significant hydrophobicity to the surface and have been shown to act as effective passivation layers. ugent.be

Similarly, dense and highly ordered monolayers of ODPA can be prepared on titanium oxide (TiO₂) surfaces. acs.orgacs.org The stability and ordering of these SAMs make them suitable for a variety of applications, including the reduction of friction and the prevention of bacterial attachment, which is particularly relevant for titanium-based biomedical implants. ugent.becardiff.ac.uk The formation of a well-packed ODPA monolayer on TiO₂ significantly alters its surface energy, a critical factor in controlling biological and chemical interactions at the interface. acs.org Research has shown that the quality of the ODPA SAM on titania can be influenced by factors such as immersion time and solvent choice. acs.org

Table 1: Effects of ODPA Functionalization on Aluminum and Titanium Oxide Surfaces

Surface Key Research Finding Outcome of Functionalization Reference(s)
Aluminum Oxide (Al₂O₃) ODPA reacts strongly to form dense self-assembled monolayers (SAMs). Forms a passivation layer, increases hydrophobicity. acs.orgacs.orgugent.be
Titanium Oxide (TiO₂) Forms highly ordered, dense monolayers. Reduces friction, deters bacterial attachment, alters surface energy. acs.orgacs.orgugent.becardiff.ac.uk

Iron and Steel Surface Passivation and Protection

The application of this compound extends to the protection of ferrous metals like iron and steel from corrosion. ODPA films can efficiently passivate these surfaces, providing a barrier against corrosive environments. mdpi.comresearchgate.net Studies conducted in flowing river and seawater have demonstrated that ODPA SAMs can effectively protect stainless steel and copper-nickel alloys from corrosion. mdpi.comresearchgate.net The protective film is robust and its properties show minimal change with varying flow rates of the corrosive media in most cases. mdpi.com

In the context of metal forming, functionalizing tool steel surfaces with ODPA has been shown to significantly reduce friction. researchgate.netnih.gov For instance, the application of an ODPA monolayer on AISI H11 tool steel resulted in a 1.9-fold decrease in time-averaged torque during aluminum cold forming tests. researchgate.netnih.gov This lubricating effect is attributed to the weak van der Waals interactions between the aluminum workpiece and the distal alkyl chains of the ODPA molecules anchored to the steel surface. researchgate.netnih.gov This reduction in friction helps to prevent the adhesion of the workpiece material to the tool, a critical issue in metal forming processes. researchgate.net

Table 2: Performance Enhancements of Iron and Steel Surfaces with ODPA

Material Application Performance Metric Improvement Reference(s)
Stainless Steel Corrosion Protection Resistance in flowing natural waters Efficient protection demonstrated mdpi.comresearchgate.net
AISI H11 Tool Steel Aluminum Cold Forming Time-averaged torque 1.9-fold decrease researchgate.netnih.gov
AISI D2 Tool Steel Aluminum Cold Forming Adhesive volume of aluminum Significantly reduced researchgate.net

Gold and Silver Surface Interface Engineering

The surface chemistry of gold and silver is fundamentally different from that of metal oxides. The formation of self-assembled monolayers on these noble metals is typically dominated by the strong affinity of sulfur-containing headgroups, such as thiols. mpg.de Consequently, the use of phosphonic acids for modifying gold and silver surfaces is not as common and is a less explored area of research.

While the vast body of literature focuses on alkanethiols for Au and Ag surfaces, some studies have investigated the adsorption of other organophosphonic acids on gold. acs.orgresearchgate.net These studies suggest that while adsorption is possible, the resulting layers and their stability may differ significantly from the well-established thiol-gold chemistry. acs.orgacs.orgresearchgate.net The interaction mechanism is proposed to be different, and the irreversible attachment of phosphonic acids to gold surfaces may require specific activation steps, such as sintering. acs.orgresearchgate.net There is a notable lack of specific research on the use of this compound for the interface engineering of gold and silver surfaces, indicating that this is a novel or underexplored application area.

Functionalization of Semiconductor Surfaces for Electronic Applications

The precise control of surface properties is paramount in the field of electronics. The modification of semiconductor surfaces with organic monolayers can passivate surface states, tune work functions, and act as ultrathin dielectric layers, all of which are critical for the performance of electronic devices. researchgate.netprinceton.edu

Silicon and Germanium Surface Doping and Passivation

This compound has been successfully used to form compact and strongly bonded self-assembled monolayers on the native oxide surface of silicon (SiO₂/Si). wvu.eduprinceton.edunih.gov A simple method, referred to as "tethering by aggregation and growth" (T-BAG), allows for the formation of these high-quality films under ambient laboratory conditions. wvu.edunih.gov Upon heating, the physisorbed ODPA molecules are converted to a covalently bonded phosphonate (B1237965) monolayer. wvu.edunih.gov

These ODPA SAMs on SiO₂/Si serve as excellent passivation layers, which is crucial for the development of reliable and reproducible electrical and biological sensors. mdpi.comnih.gov The well-ordered and densely packed nature of these films helps to reduce leakage currents in electronic devices. mdpi.com For instance, ultralow-power organic circuits built on phosphonic acid SAMs have demonstrated a significant decrease in leakage current compared to their silane-based counterparts. mdpi.com The surface coverage of ODPA on SiO₂/Si can reach approximately 0.90 nmol/cm², corresponding to a densely packed arrangement of the alkyl chains. researchgate.net

While the application of ODPA on silicon is well-documented, there is a conspicuous lack of research on its use for the passivation or functionalization of germanium surfaces. Although general passivation strategies for germanium are widely studied, the specific interaction of ODPA with germanium or its oxides remains an area for future investigation. princeton.eduresearchgate.netacs.org

Table 3: Properties of ODPA Monolayers on Silicon Surfaces

Property Measurement Method Reference(s)
Surface Coverage ~0.90 nmol/cm² Quartz Crystal Microbalance (QCM) researchgate.net
Area per Molecule ~18.5 Ų Calculated from QCM data researchgate.net
Film Thickness ~1.8 nm Atomic Force Microscopy (AFM) princeton.edu
Alkyl Chain Tilt Angle ~37° to 40° NEXAFS Spectroscopy / AFM mdpi.comprinceton.edunih.gov

III-V and II-VI Semiconductor Surface Modification

The modification of III-V and II-VI compound semiconductor surfaces is critical for a range of optoelectronic applications. While research in this area is not as extensive as for elemental semiconductors or metal oxides, there are notable applications of this compound.

In the realm of III-V semiconductors, ODPA has been shown to form well-packed self-assembled monolayers on gallium nitride (GaN) surfaces, particularly after a UV/O₃ treatment to create a surface oxide layer. nih.govresearchgate.net This modification renders the GaN surface hydrophobic and can be stabilized by heating, which is believed to promote the formation of covalent bonds. nih.gov This ability to tailor the surface properties of GaN with ODPA opens up possibilities for its use in sensor and other device applications. nih.govresearchgate.net

For II-VI semiconductors, this compound is utilized as a surface ligand in the synthesis of colloidal quantum dots, such as cadmium selenide (B1212193) (CdSe). nih.govacs.orgnih.gov In this context, ODPA plays a crucial role in controlling the growth, size distribution, and stability of the nanocrystals. nih.govnih.gov While these bulky ligands are excellent for synthesis, they are often exchanged for shorter ligands in subsequent steps to improve the electronic properties for optoelectronic device applications. acs.orgnih.gov Furthermore, ODPA has been used to modify the surface of zinc oxide (ZnO), another important II-VI material, to create hydrophobic surfaces by forming dense, well-packed monolayers. researchgate.netnih.gov The binding of ODPA to ZnO is predominantly in a tridentate fashion. researchgate.net The modification of transparent conducting oxides like indium tin oxide (ITO), often used as electrodes for these semiconductors, with ODPA has also been extensively studied to tune work function and surface energy. acs.orgacs.orgcsem.ch

Table 4: Applications of ODPA in III-V and II-VI Semiconductor Systems

Semiconductor Material System Role of ODPA Outcome Reference(s)
III-V Gallium Nitride (GaN) Surface functionalization Forms well-packed hydrophobic monolayer nih.govresearchgate.net
II-VI Cadmium Selenide (CdSe) Surface ligand during synthesis Controls nanocrystal growth and stability nih.govacs.orgnih.gov
II-VI Zinc Oxide (ZnO) Surface functionalization Forms dense, hydrophobic monolayer researchgate.netnih.gov
TCO Indium Tin Oxide (ITO) Surface modification Tunes work function and surface energy acs.orgacs.orgcsem.ch

Tailoring Polymer and Hybrid Material Interfaces with this compound

This compound (ODPA) serves as a highly effective molecule for interfacial engineering in polymer science. Its amphiphilic nature, consisting of a polar phosphonic acid headgroup and a long, nonpolar octadecyl hydrocarbon tail, allows it to function as a molecular bridge between dissimilar materials. By forming robust, self-assembled monolayers (SAMs) on various substrates, ODPA can fundamentally alter surface properties, leading to significant improvements in the performance of polymer composites and hybrid materials. The phosphonic acid group forms strong covalent or coordination bonds with a wide range of inorganic surfaces, particularly metal oxides, while the extended alkyl chain provides a compatible interface for interaction with a polymer matrix.

Adhesion Promotion in Polymer Composites

The mechanism of adhesion promotion by ODPA involves the formation of a SAM on the surface of the inorganic filler (e.g., metal oxides like alumina (B75360) or titania, or minerals like mica). The phosphonic acid headgroup has a strong affinity for these surfaces, forming stable, ordered, and dense monolayers. acs.org This creates a robust link to the filler. Subsequently, the long, hydrophobic octadecyl tails project outwards from the filler surface. These alkyl chains can then physically entangle, co-crystallize, or interact via van der Waals forces with the polymer matrix, particularly with nonpolar polymers like polyolefins. specialchem.com This molecular-level connection effectively bridges the inorganic filler and the organic polymer, reducing interfacial energy and significantly enhancing stress transfer across the interface. specialchem.com The use of such adhesion promoters can lead to marked improvements in the composite's mechanical properties, including tensile strength, flexural strength, and impact resistance. byk.com

Table 1: Representative Improvement in Mechanical Properties of Polymer Composites Using Adhesion Promoters

Polymer MatrixFiller/SubstrateAdhesion Promoter TypeProperty MeasuredImprovement Noted
Polyamide 6 (PA6)Carbon FiberSurface FunctionalizationInterlaminar Shear Strength+72.3%
Polyetheretherketone (PEEK)Resin CementChemical PrimerBond StrengthSignificant increase over untreated surfaces nih.gov
Polypropylene (PP)Glass FiberSilane Coupling AgentFlexural StrengthEnhanced load-bearing capabilities torontomu.ca

Surface Hydrophobicity Tuning of Polymer Films

The surface wettability of a polymer film is a critical characteristic for a wide range of applications, from self-cleaning surfaces to biomedical devices. While many polymers are inherently hydrophobic, their surface energy can be further modified, or hydrophilic polymers can be rendered hydrophobic. This compound is exceptionally effective for this purpose due to the low surface energy of its long, well-ordered alkyl chains.

When a polymer film is coated with a substrate that can anchor phosphonic acids (such as a thin layer of a metal oxide), a subsequent treatment with ODPA leads to the formation of a dense, quasi-crystalline SAM. The octadecyl chains orient themselves away from the surface, creating a new surface composed almost entirely of methyl (-CH3) groups. This highly ordered, low-energy surface structure is extremely effective at repelling water, leading to a significant increase in the water contact angle and conferring superhydrophobic properties to the material. researchgate.net Research has demonstrated that modifying surfaces with ODPA can increase the water contact angle to above 150°, which is characteristic of a superhydrophobic surface. researchgate.net This modification not only enhances water repellency but also contributes to properties like self-cleaning and anti-fouling. researchgate.net The change in wettability is directly related to the chemical nature and the packing density of the monolayer formed on the surface. mdpi.com

Table 2: Effect of this compound (ODPA) Treatment on Surface Hydrophobicity

SubstrateSurface TreatmentInitial StateWater Contact Angle (WCA) after Treatment
Oxidized Copper MeshImmersion in ODPA/THF solutionHydrophilic~158.9° (Superhydrophobic) researchgate.net
MicaODPA Self-Assembled MonolayerHydrophilicIncreased hydrophobicity (lower friction) acs.org
HfO₂ Dielectric SurfaceODPA Self-Assembled MonolayerHydrophilicIncreased hydrophobicity, reduced charge traps mdpi.com

Advanced Applications of Octadecylphosphonic Acid in Materials Science and Engineering

Corrosion Inhibition Mechanisms and Performance Studies

Octadecylphosphonic acid (ODPA) has garnered significant attention in materials science for its exceptional corrosion inhibition properties. This is primarily attributed to its ability to form dense and highly ordered self-assembled monolayers (SAMs) on a variety of metal and metal oxide surfaces. These ultra-thin films act as a robust physical barrier, effectively isolating the underlying material from corrosive agents in the environment. diva-portal.org

Electrochemical Impedance Spectroscopy and Polarization Studies in Corrosive Environments

The efficacy of ODPA as a corrosion inhibitor is extensively evaluated using electrochemical techniques such as Electrochemical Impedance Spectroscopy (EIS) and polarization studies. jmaterenvironsci.comresearchgate.netmdpi.com EIS measurements on ODPA-coated metals consistently demonstrate a significant increase in charge transfer resistance and a corresponding decrease in double-layer capacitance. This indicates the formation of a compact, insulating layer that impedes the electrochemical reactions responsible for corrosion. researchgate.net

Potentiodynamic polarization studies further elucidate the inhibitory action of ODPA. These studies have shown that ODPA can function as a mixed-type inhibitor, effectively suppressing both anodic and cathodic corrosion reactions. srce.hr On surfaces like cupronickel alloys, ODPA films have been observed to provide a durable barrier against corrosive species. srce.hr

Long-Term Corrosion Protection Strategies Utilizing this compound Films

A critical aspect of ODPA's utility in corrosion prevention is the long-term stability of its protective films. The strong covalent bond formed between the phosphonate (B1237965) headgroup and the metal oxide surface provides a durable anchor for the self-assembled monolayer, leading to long-lasting protection. mdpi.comnih.govnih.gov Research has shown that thermal treatment of ODPA films can significantly enhance their stability. nih.govnih.gov

To maximize the long-term effectiveness of ODPA films, researchers have focused on optimizing the deposition process. Factors such as the method of application, including dip-coating and spray-coating, have been studied to achieve highly crystalline and densely packed monolayers. srce.hriapchem.org Spray coating has been identified as a more practical alternative to the widely studied dip-coating method for forming these protective films. iapchem.org

Synergistic Effects of this compound with Other Inhibitors

The protective performance of ODPA can be further amplified through synergistic combinations with other corrosion inhibitors. nih.govemerald.comnih.gov For instance, when used in conjunction with other organic inhibitors, the resulting protective layer can exhibit enhanced barrier properties and stability. Studies have shown that combining octylphosphonic acid (a related phosphonic acid) with 2-mercaptobenzimidazole (B194830) (MBI) can synergistically boost the corrosion inhibition of copper. researchgate.net This is attributed to a change in the bonding of MBI, making the copper surface more receptive to it and resulting in a thicker, more protective organic film. researchgate.net Similarly, phosphonic acids have been shown to act as adhesion promoters for both polyurethane and acrylic coatings, improving their corrosion protection levels. mdpi.com

Organic Electronics and Optoelectronic Devices

In the field of organic electronics, the precise control of interfacial properties is paramount for optimal device performance. This compound has emerged as a key material for modifying the surfaces of electrodes and dielectrics, leading to significant improvements in the efficiency and stability of organic electronic and optoelectronic devices.

Work Function Modification of Electrode Surfaces

The work function of an electrode, a critical parameter that governs charge injection efficiency in organic electronic devices, can be effectively tuned using ODPA self-assembled monolayers. rwth-aachen.de By forming a SAM on conductive metal oxide surfaces like indium tin oxide (ITO), the work function can be modified. nih.gov This modification arises from the dipole moment created at the interface by the oriented ODPA molecules. This ability to tailor the work function is crucial for optimizing the performance of devices such as organic photovoltaics. A spray coating method has been shown to be a rapid and effective way to deposit phosphonic acids for this purpose. nih.gov

Dielectric Layers and Gate Insulators in Organic Field-Effect Transistors

This compound plays a vital role in the fabrication of high-performance organic field-effect transistors (OFETs). acs.orgacs.org ODPA SAMs can be employed as ultrathin gate dielectric layers or as surface modification layers on conventional dielectrics like silicon dioxide. acs.orgmdpi.com The use of ODPA in this capacity offers several advantages, including low leakage currents and high breakdown strength, which are essential for reliable transistor operation. acs.org By modifying the dielectric surface, ODPA can improve the interface with the organic semiconductor, leading to enhanced charge carrier mobility. acs.org The hydrophobic nature of the ODPA layer also helps to passivate surface traps, further improving device performance and stability.

Interface Engineering in Organic Photovoltaics and Light-Emitting Diodes

This compound (ODPA) plays a significant role in the interface engineering of organic photovoltaic (OPV) and organic light-emitting diode (OLED) devices. Its utility stems from its ability to form dense, well-ordered self-assembled monolayers (SAMs) on the surfaces of transparent conductive oxides (TCOs) such as indium tin oxide (ITO) and zinc oxide (ZnO), which are commonly used as electrodes. gatech.eduresearchgate.netsemanticscholar.orgnih.gov The phosphonic acid headgroup of ODPA forms a robust covalent bond with the metal oxide surface, while the long alkyl chain (octadecyl) allows for the precise tuning of the interfacial properties. semanticscholar.orgresearchgate.net

In both OPVs and OLEDs, the energy alignment between the electrode work function and the energy levels of the organic semiconductor layers is critical for efficient charge injection or extraction. ODPA SAMs can modify the work function of these electrodes. The formation of a dipole layer at the interface between the TCO and the ODPA monolayer alters the surface potential, thereby changing the work function. gatech.edujkps.or.krresearchgate.net For instance, the modification of ITO with phosphonic acids can lead to a more stable work function over time compared to conventional plasma treatments, which contributes to enhanced operational lifetime in OLEDs. gatech.edu

In the context of OPVs, ODPA can be used to modify the surface of electron transport layers (ETLs), such as ZnO. nih.govsigmaaldrich.com This modification can passivate surface defects on the metal oxide, reducing charge recombination at the interface and improving electron transport. The hydrophobic nature of the ODPA monolayer can also influence the morphology of the subsequently deposited organic active layer, which is crucial for achieving high power conversion efficiencies. nih.gov

For OLEDs, ODPA and other phosphonic acid derivatives are instrumental in creating efficient hole-injection layers (HILs). acs.orgmdpi.com By tuning the work function of the anode (typically ITO) to better match the highest occupied molecular orbital (HOMO) of the hole-transport layer, the energy barrier for hole injection is reduced. jkps.or.krprinceton.edu This leads to lower operating voltages and improved device efficiency and stability. The dense, insulating alkyl chains of the ODPA SAM can also help to block electron leakage from the emissive layer to the anode, further enhancing device performance.

Table 1: Impact of Phosphonic Acid SAMs on TCO Work Function and OLED Device Performance This table is interactive and can be sorted by clicking on the column headers.

Phosphonic Acid Derivative Substrate Change in Work Function (eV) Impact on OLEDs Reference
Partially Fluorinated Phosphonic Acid ITO Increase, comparable to air plasma Enhanced operational lifetime gatech.edu
4-chlorophenyl phosphonic acid (4-CPPA) ITO Increase Potential for ohmic contact jkps.or.kr
3-nitrophenyl phosphonic acid (3-NPPA) ITO Increase Potential for ohmic contact jkps.or.kr
2-chloroethyl phosphonic acid (2-CEPA) ITO Increase Potential for ohmic contact jkps.or.kr
[2-(3,6-diiodo-9H-carbazol-9-yl)ethyl]phosphonic acid (I-2PACz) ITO WF of 5.47 eV Max. luminance ~57,300 cd/m², EQE up to ~17% acs.org

Nanomaterial Synthesis, Stabilization, and Surface Integration

This compound is a key surfactant and ligand in the synthesis and post-synthetic modification of a variety of nanomaterials. Its bifunctional nature, with a hydrophilic phosphonic acid headgroup and a hydrophobic octadecyl tail, makes it an effective stabilizer and surface functionalizing agent. carlroth.com

Role in Colloidal Nanoparticle Stabilization and Dispersion

During the synthesis of colloidal nanoparticles, such as metal oxides and quantum dots, ODPA can act as a capping agent. researchgate.netreinste.com It binds to the surface of the growing nanoparticles, preventing their aggregation and controlling their size and shape. reinste.com The long alkyl chains of ODPA provide steric hindrance, which leads to stable dispersions of the nanoparticles in non-polar solvents. carlroth.com This is crucial for obtaining monodisperse nanoparticles with well-defined properties. Phosphonic acids, in general, are noted for their strong binding to the surface of various inorganic materials, including SiO₂, Al₂O₃, TiO₂, FeₓOᵧ, and ZrO₂. carlroth.com

Surface Functionalization of Quantum Dots and Nanorods

ODPA is extensively used for the surface functionalization of quantum dots (QDs) and nanorods. acs.orgatomfair.comacs.org For instance, in the case of Cadmium Selenide (B1212193) (CdSe) QDs, ODPA can be used as a passivating ligand. acs.orgacs.org The phosphonic acid group binds strongly to the Cd-rich surface of the QDs, passivating surface trap states and enhancing their photoluminescence quantum yield. acs.org While the strong binding of phosphonic acids can make subsequent ligand exchange challenging, it also imparts significant stability to the QDs. acs.org

Similarly, for nanorods, such as those made of titanium dioxide (TiO₂), ODPA can be used to create a hydrophobic surface coating. mdpi.com This surface functionalization is achieved by the formation of a self-assembled monolayer of ODPA on the nanorod surface, which improves their dispersibility in organic matrices for the creation of nanocomposites.

Integration of Nanomaterials into Hybrid Structures

The surface modification of nanoparticles with ODPA is a critical step for their integration into hybrid materials and polymer nanocomposites. researchgate.netresearchgate.net The hydrophobic surface rendered by the ODPA coating enhances the compatibility of the inorganic nanoparticles with a polymer matrix. researchgate.net This improved interfacial adhesion is essential for the effective transfer of the unique properties of the nanoparticles to the bulk composite material. For example, TiO₂ nanoparticles modified with octylphosphonic acid (a shorter-chain analogue of ODPA) have been successfully dispersed in an epoxy matrix to create transparent organic-inorganic hybrid films. researchgate.net The ODPA-functionalized surface can facilitate a uniform dispersion of nanoparticles, preventing aggregation that would otherwise compromise the mechanical, optical, or electronic properties of the hybrid structure. scispace.com

Table 2: Applications of this compound in Nanomaterial Science This table is interactive and can be sorted by clicking on the column headers.

Application Nanomaterial Function of ODPA Outcome Reference
Stabilization and Synthesis CdSe Quantum Dots Passivating Ligand Enhanced stability, difficulty in ligand exchange acs.org
Surface Functionalization Titanium Dioxide Nanotubes SAM formation Creation of a superhydrophobic surface mdpi.com
Stabilization Various inorganic nanoparticles (SiO₂, Al₂O₃, TiO₂, etc.) Hydrophobization ligand Formation of self-assembled coating layer carlroth.com
Synthesis Cadmium Selenide (CdSe) Quantum Dots Surfactant Low polydispersity, high photoluminescence quantum yield researchgate.net
Surface Functionalization Nitinol (NiTi) nanoparticles Formation of a chemically bonded film Tailoring of chemical and physical properties researchgate.net

Bio-Interfacial Engineering and Biomedical Research

The ability of this compound to form robust and well-defined self-assembled monolayers on metal oxide surfaces has led to its exploration in the field of bio-interfacial engineering and biomedical research.

Surface Passivation of Biocompatible Materials

ODPA is utilized for the surface passivation of biocompatible materials, particularly titanium (Ti) and its alloys, which are widely used in biomedical implants due to their excellent biocompatibility and corrosion resistance. cardiff.ac.ukswan.ac.uk The native oxide layer on titanium, primarily titanium dioxide (TiO₂), provides an ideal substrate for the covalent attachment of ODPA molecules. researchgate.netcardiff.ac.ukswan.ac.uk

The formation of an ODPA SAM on the titanium surface can significantly alter its surface properties. The long, hydrophobic alkyl chains of the ODPA molecules create a non-polar surface that can deter the attachment of bacteria, a critical issue in preventing implant-associated infections. cardiff.ac.ukswan.ac.uk Research has demonstrated that ODPA SAMs on titanium can effectively reduce the adhesion of bacteria such as Staphylococcus aureus. cardiff.ac.ukswan.ac.uk

Furthermore, ODPA SAMs can passivate the surface against unwanted interactions with biological media. For instance, they have been shown to suppress the elution of metal ions from stainless steel, which is relevant for dental and orthopedic implants where the release of ions like chromium and nickel can cause allergic reactions. mdpi.com The stability of these phosphonate monolayers is a key advantage, with studies showing they are resistant to common solvents and can be thermally stable. researchgate.net

The precise control over surface properties afforded by ODPA SAMs, such as wettability and surface energy, is crucial for directing biological responses at the implant-tissue interface. cardiff.ac.ukswan.ac.uk

Table 3: Effects of ODPA SAMs on Biocompatible Material Surfaces This table is interactive and can be sorted by clicking on the column headers.

Substrate Material Deposition Conditions Key Findings Application Reference
Titanium 0.5 mM ODPA in CPME at 21 °C Rapid formation of uniform, rigid SAMs; Reduced bacterial attachment Anti-fouling biomedical coatings cardiff.ac.ukswan.ac.uk
Titanium Dioxide (amorphous) Immersion in 2 × 10⁻⁴ M ODPA in THF Rapid formation of a hydrophobic surface (water contact angle ~110°) Stable surface passivation researchgate.net
Stainless Steel 316L Room-temperature solution deposition Covalent, bidentate binding of phosphonates; Complete surface coverage Suppression of metal ion elution mdpi.comnih.gov
Aluminum Physical vapor deposition followed by chemical reaction Formation of a very hydrophobic surface (water contact angle >125°) Reduced surface energy and friction osti.gov

Tribological Applications and Surface Lubrication

This compound self-assembled monolayers have emerged as highly effective boundary lubricants, particularly for micro- and nano-scale systems where traditional liquid lubricants are impractical. Their utility stems from the molecule's amphiphilic nature: a phosphonic acid headgroup that forms a strong, chemisorbed bond to a variety of metal and metal oxide surfaces, and a long, eighteen-carbon alkyl chain that forms a densely packed, low-energy, and low-friction interface.

These organic molecular films serve as nanolubricants that can protect underlying substrates from significant shear forces, making them promising for applications in micro-electromechanical systems (MEMS) and magnetic storage devices. The formation of a robust ODPA monolayer on a substrate provides an ultrathin barrier that can significantly improve tribological performance under various conditions.

Reduction of Friction and Wear in Micro/Nano-Systems

The primary function of an ODPA SAM in a tribological context is to reduce the coefficient of friction (COF) and mitigate wear between two contacting surfaces. The densely packed alkyl chains of the monolayer present a van der Waals surface with a low shear modulus. When two such surfaces come into contact, or when a surface contacts an ODPA-modified substrate, the interaction is dominated by the weak forces between the terminal methyl groups of the alkyl chains. This minimizes adhesion and plastic deformation of the underlying asperities, which are the primary sources of friction and wear in the boundary lubrication regime.

Studies on various substrates, including steel, aluminum, and mica, have confirmed the excellent lubricating properties of ODPA films. cardiff.ac.ukCurrent time information in GG. For example, when applied to a tool steel surface, an ODPA monolayer helps to reduce both friction and adhesion against an aluminum surface. Current time information in GG. The lubricating effect is significant, with the COF being substantially lower than that of the unmodified surfaces. The durability of this lubricating effect is directly related to the quality and coverage of the monolayer. A complete, well-ordered monolayer provides sustained low friction, whereas surfaces with lower molecular coverage may experience a breakdown of lubrication over shorter sliding distances. Current time information in GG. Even under high pressure, such as that exerted by a diamond stylus in scratch tests (on the order of gigapascals), ODPA SAMs on mica have demonstrated remarkable mechanical robustness, protecting the substrate from damage.

Table 2: Tribological Performance of n-Octadecylphosphonic Acid (C18PA) Monolayers on Cu-O Coated Steel vs. Aluminum Current time information in GG.
Surface ConditionSliding Distance (m)Coefficient of Friction (COF)Observation
Unfunctionalized Cu-O< 5> 0.8High friction and material transfer
Functionalized (Max Coverage)5≤ 0.3 ± 0.1Sustained low friction
Functionalized (Low Coverage)< 50.2 - 0.4 (initially)Initial low friction followed by lubrication breakdown

Boundary Lubrication Mechanisms of this compound Films

The effectiveness of ODPA films as boundary lubricants is explained by the "Hardy model" of boundary lubrication, where oriented monolayers of surfactant-like molecules separate rubbing surfaces. nih.gov The lubrication mechanism of ODPA SAMs involves several key factors:

Strong Surface Adhesion : The phosphonic acid headgroup forms strong covalent or quasi-covalent bonds (e.g., P–O–Fe, P–O–Al, P–O–Cu) with the metal oxide layer of the substrate. Current time information in GG. This strong anchoring is crucial for the film's durability, ensuring the monolayer remains attached even when subjected to high shear forces. This robust attachment prevents the molecules from being easily displaced during sliding contact.

High Packing Density and Order : The long, straight C18 alkyl chains interact with neighboring chains via van der Waals forces, promoting the formation of a dense, quasi-crystalline film. This high degree of order minimizes penetration of the film by asperities from the opposing surface.

Low Shear Strength Interface : The outermost surface of the SAM is composed of terminal methyl (-CH3) groups. The interaction between these groups and a countersurface is characterized by very low adhesion and shear strength. Friction is mediated by the weak van der Waals interactions, and shear energy can be dissipated by the hydrocarbon chains without damaging the underlying substrate.

Load Bearing and Asperity Protection : The monolayer effectively separates the contacting surfaces, preventing direct asperity-asperity contact that would lead to high friction, adhesion, and wear. The load is supported by the combination of the robustly anchored, densely packed molecules. In essence, the ODPA film acts as a sacrificial, easily sheared layer that protects the harder, more vulnerable substrate beneath it.

Theoretical and Computational Studies on Octadecylphosphonic Acid Systems

Density Functional Theory (DFT) Calculations for Molecular Structure and Adsorption Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining the geometry, adsorption mechanisms, and electronic properties of ODPA molecules on different surfaces.

Adsorption Site Analysis and Energetics on Crystalline Surfaces

DFT calculations are crucial for predicting the most stable adsorption configurations and energies of ODPA on crystalline surfaces, particularly metal oxides. These calculations help identify the preferred binding modes—monodentate, bidentate, or tridentate—where the phosphonic acid headgroup anchors to the surface.

Research has shown that the binding mechanism is highly dependent on the nature of the substrate. For instance, on aluminum oxide (α-Al₂O₃), ODPA tends to form strong, covalent P-O-Al bonds. nih.gov In contrast, its interaction with silicon oxide is weaker, primarily governed by hydrogen bonding. nih.gov DFT studies on titanium dioxide (TiO₂) suggest that the most stable configuration is a bidentate structure where the phosphonic acid is fully dissociated. acs.org Thermodynamic analysis of ODPA adsorption on hydroxylated α-Al₂O₃(0001) surfaces from a 2-propanol solution yielded a Gibbs free energy of adsorption in the range of -24 to -28 kJ mol⁻¹. rsc.org

Crystalline SurfacePredominant Binding ModeCalculated Adsorption Energy (kJ/mol)Key Findings
α-Al₂O₃(0001)Bidentate/Tridentate (P-O-Al)-24 to -28 (Gibbs Free Energy)Strong covalent bonding confirmed. rsc.org
Anatase TiO₂(101)Bidentate~277Adsorbed phosphonic acid is fully dissociated. acs.org
Silicon Oxide (Amorphous)Hydrogen BondingNot specifiedWeaker, non-covalent interaction compared to Al₂O₃. nih.gov
MicaStrong Ionic/Covalent InteractionNot specifiedExperimental evidence suggests strong headgroup bonding. nih.gov

Electronic Structure and Bonding Characteristics

DFT provides profound insights into the electronic properties and the nature of the chemical bonds within the ODPA-substrate system. By calculating the distribution of electron density, molecular orbitals, and partial atomic charges, researchers can characterize the bonds formed between the phosphonic acid headgroup and the surface atoms. nih.govrsc.org

The formation of P-O-metal bonds involves a significant redistribution of electronic charge, which can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. mdpi.com These analyses reveal the degree of covalent or ionic character of the interfacial bonds. For example, on reactive metal oxides like those of aluminum or iron, the interaction is characterized by the formation of up to three P-O-M bonds through condensation reactions, indicating strong covalent character. rwth-aachen.de

Furthermore, DFT can be used to simulate spectroscopic features, such as those observed in X-ray Photoelectron Spectroscopy (XPS) and infrared (IR) spectroscopy. semanticscholar.org Calculated shifts in core-level binding energies or vibrational frequencies can be compared with experimental data to validate the proposed bonding models. researchgate.net For instance, analysis of the P2p binding energy provides evidence of deprotonation and covalent bond formation on surfaces like TiO₂. researchgate.net This synergy between DFT and experimental spectroscopy is essential for building a complete picture of the electronic and structural interface. nih.gov

Bond/InteractionMethod of AnalysisTypical Finding
P-O-AlDFT Geometry Optimization, NBOStrong covalent linkage, significant charge transfer. nih.gov
P-O-TiDFT, Comparison with XPSEvidence of deprotonation and covalent bond formation. acs.orgresearchgate.net
P-OH···O-SiDFT, Comparison with ToF-SIMSCharacterized as hydrogen bonding with minimal charge transfer. nih.gov
C-H (Alkyl Chain)DFT, Comparison with IR/SFGCalculated vibrational frequencies help interpret molecular order. nih.gov

Molecular Dynamics (MD) Simulations of Octadecylphosphonic Acid SAMs

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic view of the processes governing the formation and behavior of ODPA self-assembled monolayers (SAMs).

Dynamics of SAM Formation and Molecular Packing

MD simulations are uniquely suited to unravel the complex, time-dependent process of SAM formation. researchgate.net Nanosecond-scale simulations can track the entire pathway from the initial adsorption of individual ODPA molecules from a solvent onto a substrate to their subsequent organization into a densely packed, ordered monolayer. rsc.orgfau.de

These simulations reveal a multi-stage process:

Initial Physisorption: Molecules arrive at the surface from the solvent and are weakly adsorbed, often in a disordered, lying-down state.

Chemisorption and Nucleation: Molecules begin to form stronger bonds with the surface, leading to a standing-up configuration. Small, ordered islands or domains start to nucleate. researchgate.net

Island Growth and Reorganization: These ordered domains grow as more molecules adsorb and diffuse on the surface. The alkyl chains of neighboring molecules align due to van der Waals interactions, leading to a well-packed structure.

The solvent plays a critical role in this process. MD studies comparing SAM formation in different solvents (e.g., 2-propanol, hexane) and in a vacuum show that while the final packed structure may be similar, the kinetics of formation can differ significantly. rsc.orgfau.de Solvent molecules can structure themselves at the interface, hindering the association of ODPA molecules with the surface, especially at later stages of SAM growth. fau.de

Interfacial Water Structure and Ion Interactions

Once an ODPA SAM is formed, its interface with an aqueous environment is critical for many applications. MD simulations can probe the molecular-scale structure and dynamics of water and ions at this interface. mdpi.comrsc.org The hydrophobic surface presented by the terminal methyl groups of the packed ODPA chains imposes a distinct order on adjacent water molecules. Simulations typically show a layered water structure, with reduced density and altered hydrogen-bonding networks in the immediate vicinity of the SAM surface compared to bulk water.

MD is also used to study the interactions of various ions with the SAM. Cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) are of particular interest as they can interact with the negatively charged phosphonate (B1237965) headgroups at the substrate interface. mdpi.com Simulations show that divalent cations like Ca²⁺ and Mg²⁺ bind more strongly to phosphate/phosphonate groups than monovalent ions like K⁺. mdpi.comnih.gov This strong binding can lead to the formation of cation-lipid clusters, neutralizing the surface charge and dehydrating the headgroup region. nih.gov Such interactions can significantly alter the stability and properties of the SAM and the underlying substrate. nih.gov

Coarse-Grained Models and Mesoscale Simulations for Large-Scale SAM Behavior

While all-atom MD simulations provide detailed chemical insights, they are computationally expensive and limited to relatively small system sizes (thousands of atoms) and short timescales (nanoseconds to microseconds). lsu.edunih.gov To study larger-scale phenomena, such as the formation of large domains, the evolution of defects, or the mechanical response of the monolayer over micrometers and milliseconds, researchers employ coarse-grained (CG) models. researchgate.netaps.org

In a CG model, groups of atoms are mapped into single, larger interaction sites or "beads." rug.nlstanford.edu For ODPA, the phosphonic acid headgroup might be one bead, while segments of the alkyl chain (e.g., every four CH₂ groups) are represented by other beads. rug.nlnih.gov The interactions between these beads are parameterized to reproduce the properties of the all-atom system or experimental data. nih.gov

This reduction in the number of degrees of freedom allows for simulations on length and time scales that are orders of magnitude larger than what is accessible with all-atom models. nih.govrug.nl Mesoscale simulations using these CG models can effectively study:

The kinetics of domain growth and coalescence.

The formation and healing of defects like pinholes and domain boundaries.

The collective behavior of the SAM under external stimuli, such as mechanical stress or temperature changes. lsu.edu

The self-assembly of complex structures in solution. researchgate.net

CG simulations thus bridge the gap between the detailed molecular picture from all-atom MD and the macroscopic properties of the ODPA monolayer. chemrxiv.org

ODPA Molecular SegmentExample Coarse-Grained Bead RepresentationRationale
PO(OH)₂P1 (Polar/Charged Bead)Represents the hydrophilic headgroup and its interaction with the substrate.
-(CH₂)₄-C1 (Apolar Bead)Groups of 4 methylene (B1212753) units in the alkyl chain.
-(CH₂)₄-C1 (Apolar Bead)Maintains consistency along the chain.
-(CH₂)₄-C1 (Apolar Bead)Captures the hydrophobic nature of the tail.
-(CH₂)₅-CH₃C2 (More Apolar Bead)Represents the terminal part of the alkyl chain.

Future Directions and Emerging Research Avenues for Octadecylphosphonic Acid

Octadecylphosphonic acid (ODPA) is a long-chain phosphonic acid notable for its ability to form robust, self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. georganics.skchemicalbook.com This characteristic has positioned it as a critical compound in surface science and materials engineering. Future research is poised to expand its utility by integrating it with cutting-edge manufacturing processes, developing complex multi-functional systems, and exploring synergies with other emerging technologies. Concurrently, addressing the challenges of producing and applying ODPA on an industrial scale presents significant opportunities for innovation.

Q & A

Q. What are the standard methods for synthesizing and characterizing octadecylphosphonic acid (ODPA)?

ODPA is typically synthesized via the Michaelis–Arbuzov reaction or hydrolysis of octadecylphosphonic dichloride. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) to verify the phosphonic acid group (~1200–950 cm⁻¹), and elemental analysis for purity assessment. Melting point determination (99°C) and high-resolution mass spectrometry (HRMS) are critical for validating molecular weight (334.47 g/mol) .

Q. How can researchers ensure reproducibility in ODPA-based self-assembled monolayer (SAM) formation?

Reproducibility hinges on solvent choice (e.g., ethanol or tetrahydrofuran), substrate pre-treatment (e.g., UV-ozone cleaning for titanium dioxide), and reaction time (12–24 hours at 60–80°C). Atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) are essential for verifying monolayer uniformity and bonding modes (monodentate vs. bidentate) .

Q. What are the key considerations for selecting ODPA as a surface modifier in nanomaterials?

ODPA’s long alkyl chain (C18) provides hydrophobicity, while the phosphonic acid group enables strong chemisorption on metal oxides (e.g., TiO₂, Fe₃O₄). Researchers must optimize the grafting density using quartz crystal microbalance (QCM) and contact angle measurements to balance surface functionality and stability .

Advanced Research Questions

Q. How do mono- and bidentate bonding modes of ODPA on titanium dioxide affect SAM stability in biomedical applications?

Bidentate bonding (via two oxygen atoms) enhances thermal and chemical stability compared to monodentate modes. Temperature-programmed desorption mass spectrometry (TPD-MS) and electrochemical impedance spectroscopy (EIS) are used to quantify desorption activation energy and corrosion resistance, respectively. Contradictions in literature about stability often arise from differences in substrate crystallinity or solvent polarity during SAM formation .

Q. What methodologies resolve contradictions in ODPA’s role in nanoparticle dispersion for chromatography?

Conflicting reports on ODPA-grafted magnetic nanoparticles’ extraction efficiency may stem from variations in pore size (mesoporous vs. macroporous structures) or pH-dependent solubility. Systematic studies using Brunauer–Emmett–Teller (BET) analysis and zeta potential measurements are recommended to correlate surface area/charge with analyte adsorption kinetics .

Q. How can ODPA SAMs be engineered to prevent biofouling on implant surfaces?

Advanced strategies involve co-assembling ODPA with zwitterionic molecules (e.g., phosphorylcholine) to create mixed SAMs. In-situ AFM and time-of-flight secondary ion mass spectrometry (ToF-SIMS) can track protein adsorption, while in vitro cell culture assays assess anti-fouling efficacy. Contradictions in performance often relate to non-uniform SAM coverage or environmental humidity during fabrication .

Q. What experimental designs address ODPA’s limited solubility in aqueous systems for catalytic applications?

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) or micellar encapsulation (using nonionic surfactants) can enhance ODPA’s solubility. Researchers should employ dynamic light scattering (DLS) to monitor micelle size and UV-Vis spectroscopy to quantify catalytic turnover rates in biphasic systems .

Data Analysis and Validation

Q. How should researchers validate ODPA’s purity and structural integrity in multi-step syntheses?

Combine liquid chromatography–mass spectrometry (LC-MS) to detect byproducts (e.g., unreacted dichloride) and thermogravimetric analysis (TGA) to confirm decomposition profiles. Cross-validate results with independent techniques like Raman spectroscopy to avoid false positives from overlapping FTIR peaks .

Q. What statistical approaches are suitable for analyzing ODPA’s dose-dependent effects in corrosion inhibition studies?

Use response surface methodology (RSM) to model inhibition efficiency as a function of ODPA concentration and temperature. Electrochemical noise analysis (ENA) provides time-series data for detecting localized corrosion, requiring non-parametric tests (e.g., Kruskal–Wallis) to assess significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octadecylphosphonic acid
Reactant of Route 2
Octadecylphosphonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.